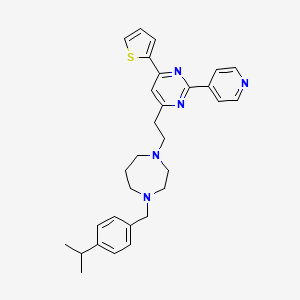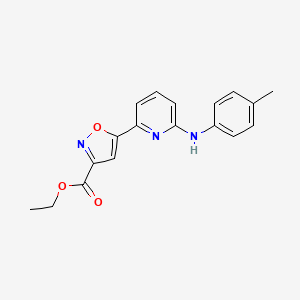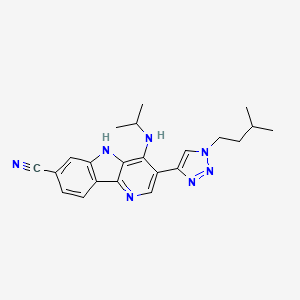
FtsZ-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FtsZ-IN-2 is a small-molecule inhibitor targeting the bacterial protein Filamenting temperature-sensitive mutant Z (FtsZ)This protein is a promising target for developing new antibacterial agents due to its essential role in bacterial cytokinesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FtsZ-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through various organic reactions such as condensation, cyclization, or coupling reactions.
Functionalization: Introduction of functional groups that enhance the molecule’s binding affinity and specificity towards FtsZ. This may involve reactions like halogenation, alkylation, or acylation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing for cost, efficiency, and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .
化学反应分析
Types of Reactions
FtsZ-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties and reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the molecule’s stability and binding characteristics.
Substitution: Replacement of one functional group with another, which can modify the molecule’s pharmacokinetic and pharmacodynamic properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could result in various functionalized derivatives with altered biological activity .
科学研究应用
FtsZ-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of FtsZ and its role in bacterial cell division.
Biology: Employed in research to understand the molecular mechanisms of bacterial cytokinesis and to identify potential targets for new antibacterial agents.
Medicine: Investigated as a potential lead compound for developing new antibiotics to combat bacterial infections, particularly those caused by drug-resistant strains.
作用机制
FtsZ-IN-2 exerts its effects by binding to the GTP binding site of FtsZ, inhibiting its polymerization and preventing the formation of the Z-ring. This disruption of FtsZ function leads to the inhibition of bacterial cell division and ultimately bacterial cell death. The molecular targets and pathways involved include the GTPase activity of FtsZ and its interactions with other proteins involved in cell division .
相似化合物的比较
Similar Compounds
PC190723: Another FtsZ inhibitor that binds to a different site on the protein and has shown potent antibacterial activity.
Uniqueness
FtsZ-IN-2 is unique in its specific binding mode and its ability to inhibit FtsZ polymerization without affecting other cellular processes. This specificity makes it a promising candidate for further development as a new class of antibacterial agents .
属性
分子式 |
C30H35N5S |
|---|---|
分子量 |
497.7 g/mol |
IUPAC 名称 |
1-[(4-propan-2-ylphenyl)methyl]-4-[2-(2-pyridin-4-yl-6-thiophen-2-ylpyrimidin-4-yl)ethyl]-1,4-diazepane |
InChI |
InChI=1S/C30H35N5S/c1-23(2)25-8-6-24(7-9-25)22-35-16-4-15-34(18-19-35)17-12-27-21-28(29-5-3-20-36-29)33-30(32-27)26-10-13-31-14-11-26/h3,5-11,13-14,20-21,23H,4,12,15-19,22H2,1-2H3 |
InChI 键 |
HHBJKRDUQQNPIJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCN(CC2)CCC3=CC(=NC(=N3)C4=CC=NC=C4)C5=CC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)







